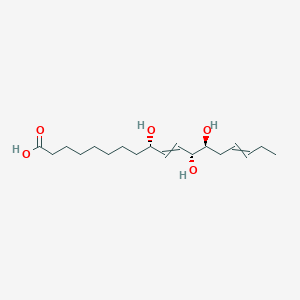
(9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid is a complex organic compound with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid typically involves multi-step organic reactions. One common method includes the epoxidation of linoleic acid followed by hydrolysis to introduce the hydroxyl groups at specific positions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes to catalyze the conversion of precursor fatty acids into the desired product. This method is advantageous due to its specificity and efficiency in producing high yields of the compound.
Chemical Reactions Analysis
Types of Reactions
(9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the diene system can be reduced to single bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto acids, while reduction can produce saturated fatty acids.
Scientific Research Applications
Chemistry
In chemistry, (9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid is used as a model compound to study the reactivity of hydroxylated fatty acids and their derivatives.
Biology
Biologically, this compound is studied for its role in cellular signaling pathways and its potential as a biomarker for certain diseases.
Medicine
In medicine, research focuses on its anti-inflammatory properties and potential therapeutic applications in treating conditions such as arthritis and cardiovascular diseases.
Industry
Industrially, this compound is explored for its use in the production of biodegradable polymers and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which (9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and the diene system play crucial roles in these interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- (9S,10E,12R,13S)-9,12,13-Trihydroxy-10-octadecenoic acid
- (E,9S,12S,13S)-9,12,13-trihydroxyoctadec-10-enoic acid
Uniqueness
(9S,12R,13S)-9,12,13-Trihydroxyoctadeca-10,15-dienoic acid is unique due to its specific stereochemistry and the presence of a conjugated diene system, which distinguishes it from other hydroxylated fatty acids
Properties
CAS No. |
74923-93-6 |
|---|---|
Molecular Formula |
C18H32O5 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(9S,12R,13S)-9,12,13-trihydroxyoctadeca-10,15-dienoic acid |
InChI |
InChI=1S/C18H32O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h3,7,13-17,19-21H,2,4-6,8-12H2,1H3,(H,22,23)/t15-,16-,17+/m0/s1 |
InChI Key |
MKYUCBXUUSZMQB-YESZJQIVSA-N |
Isomeric SMILES |
CCC=CC[C@@H]([C@@H](C=C[C@H](CCCCCCCC(=O)O)O)O)O |
Canonical SMILES |
CCC=CCC(C(C=CC(CCCCCCCC(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















